5-Bromobenzo[d]isoxazol-3(2H)-one
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Overview
Description
5-Bromobenzo[d]isoxazol-3(2H)-one: is a heterocyclic compound that belongs to the class of benzisoxazoles It is characterized by a bromine atom attached to the benzene ring and an isoxazole ring fused to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one typically involves the bromination of benzo[d]isoxazol-3(2H)-one. One common method is the reaction of benzo[d]isoxazol-3(2H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control the reaction conditions more precisely and to increase the yield of the desired product. The use of catalysts and optimized reaction parameters can also enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[d]isoxazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
5-Bromobenzo[d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorobenzo[d]isoxazol-3(2H)-one
- 5-Chlorobenzo[d]isoxazol-3(2H)-one
- 5-Iodobenzo[d]isoxazol-3(2H)-one
Uniqueness
5-Bromobenzo[d]isoxazol-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated analogs. The bromine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPXBJYNYXPQAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215906 |
Source
|
Record name | 1,2-Benzisoxazol-3(2H)-one, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-50-9 |
Source
|
Record name | 1,2-Benzisoxazol-3(2H)-one, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065685509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisoxazol-3(2H)-one, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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